molecular formula C17H18Cl2N2O6 B5081491 6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate

6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate

Cat. No.: B5081491
M. Wt: 417.2 g/mol
InChI Key: QMELBYANYPAELE-UHFFFAOYSA-N
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Description

6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms at positions 6 and 8, a piperazine moiety at position 3, and an oxalate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination at positions 6 and 8 can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Formation of the Oxalate Salt: The final step involves the reaction of the chromenone derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chromenone core, potentially converting it to dihydro derivatives.

    Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: N-oxides of the piperazine moiety.

    Reduction: Dihydro derivatives of the chromenone core.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    6,8-dichloro-3-methylchromone: Lacks the piperazine moiety and oxalate group.

    3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one: Lacks the chlorine atoms at positions 6 and 8.

    6,8-dichloro-4H-chromen-4-one: Lacks both the piperazine moiety and oxalate group.

Uniqueness

6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

6,8-dichloro-3-[(4-methylpiperazin-1-yl)methyl]chromen-4-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2.C2H2O4/c1-18-2-4-19(5-3-18)8-10-9-21-15-12(14(10)20)6-11(16)7-13(15)17;3-1(4)2(5)6/h6-7,9H,2-5,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMELBYANYPAELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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